molecular formula C11H15NO4 B3013119 2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid CAS No. 4454-13-1

2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid

Cat. No.: B3013119
CAS No.: 4454-13-1
M. Wt: 225.244
InChI Key: UPRXIPHXYKGISC-UHFFFAOYSA-N
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Description

2-amino-2-(3,4-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3,4-dimethoxyphenyl)propanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amino group can produce secondary or tertiary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(3,4-dimethoxyphenyl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual methoxy groups and amino group provide versatility in synthetic applications and potential therapeutic uses.

Biological Activity

2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid (often referred to as a derivative of the amino acid structure) has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily noted for its role as a non-ionic organic buffering agent in biological systems, particularly in cell cultures, where it maintains a pH range conducive to cellular activities . This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of two methoxy groups on a phenyl ring attached to a propanoic acid backbone. The synthesis typically involves straightforward organic reactions that can be optimized for yield and purity. For instance, methods include the reaction of appropriate amines with substituted phenylpropanoic acids under controlled conditions to produce the desired compound .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values as low as 0.12 mg/mL against HCT-116 colorectal cancer cells .
  • Mechanism of Action : The compound's mechanism appears to involve the modulation of heat shock proteins (HSPs), particularly TRAP1 and HSP90, which are critical in cancer cell survival and proliferation. By inhibiting these proteins, the compound induces apoptosis in cancer cells, leading to reduced tumor growth .
Compound Cell Line IC50 (mg/mL) Mechanism
This compoundHCT-1160.12HSP90/TRAP1 inhibition
Derivative 7aHeLa0.69Apoptosis induction
Derivative 7gNon-cancerous (HEK-293)>0.81Selective toxicity

2. Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may also exhibit neuroprotective properties. These effects are mediated through modulation of glutamate receptors, which play a crucial role in neuronal signaling and plasticity . The compound's ability to act as a modulator could potentially lead to therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study 1 : A study involving mice models treated with derivatives showed significant reductions in tumor size when administered with low doses over extended periods. The study concluded that these compounds could serve as adjunct therapies alongside traditional chemotherapy .
  • Case Study 2 : Another investigation focused on the neuroprotective effects observed in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death compared to untreated controls .

Properties

IUPAC Name

2-amino-2-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(12,10(13)14)7-4-5-8(15-2)9(6-7)16-3/h4-6H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRXIPHXYKGISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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